CID 71355289 -

CID 71355289

Catalog Number: EVT-14868235
CAS Number:
Molecular Formula: Sn3U
Molecular Weight: 594.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Pseudouridimycin is synthesized through a biosynthetic pathway that includes several key steps:

  • Gene Cluster Identification: The Pseudouridimycin gene cluster has been identified and characterized, which is crucial for understanding its biosynthesis.
  • Enzymatic Involvement: The pathway involves the action of specific enzymes such as pseudouridine synthase (PumJ), oxidoreductases, aminotransferases, and amide ligases. These enzymes facilitate the conversion of intermediates into the final antibiotic structure .
  • Mutational Studies: Mutational knockouts of specific genes within the cluster have provided insights into their roles in the production of Pseudouridimycin and its precursors.
Molecular Structure Analysis

The molecular structure of Pseudouridimycin can be described as follows:

  • Core Structure: It consists of a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine.
  • Chemical Formula: The molecular formula is C₁₁H₁₄N₄O₃.
  • Structural Features: The compound features a unique arrangement that allows it to effectively inhibit bacterial RNA polymerase, making it a potent antimicrobial agent.
Chemical Reactions Analysis

Pseudouridimycin undergoes several chemical reactions during its biosynthesis:

  • Formation of Intermediates: The initial substrates undergo modifications through enzymatic reactions to form various intermediates.
  • Final Assembly: The final assembly involves peptide bond formation catalyzed by amide ligases, resulting in the complete structure of Pseudouridimycin.
  • Mechanistic Pathways: Understanding these reactions provides insights into how similar compounds may be synthesized or modified for enhanced efficacy .
Mechanism of Action

The mechanism through which Pseudouridimycin exerts its antibacterial effects involves:

  • Inhibition of RNA Polymerase: By mimicking natural nucleosides, it binds to bacterial RNA polymerase, effectively blocking transcription.
  • Selectivity: Its structure allows for selective binding to bacterial enzymes while minimizing effects on eukaryotic cells, which is critical for therapeutic applications.
Physical and Chemical Properties Analysis

Pseudouridimycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and several organic solvents, facilitating its use in various formulations.
  • Stability: The compound maintains stability under physiological conditions, which is essential for its activity in biological systems.
  • Spectroscopic Data: Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm its structure and purity .
Applications

Pseudouridimycin has significant scientific applications:

  • Antibiotic Development: Its unique mechanism makes it a valuable candidate for developing new antibiotics, particularly against resistant bacterial strains.
  • Research Tool: It serves as a model compound for studying RNA polymerase interactions and the development of nucleoside analogs in pharmacology.
Biosynthetic Pathway Elucidation and Genetic Regulation

Identification and Functional Characterization of Pseudouridimycin Gene Clusters

The biosynthetic pathway of Pseudouridimycin (PUM), a potent nucleoside-analog inhibitor of bacterial RNA polymerase (CID 71355289), is encoded by a conserved pum gene cluster within Streptomyces species, most notably Streptomyces IO1. This ~35-kb cluster comprises 21 open reading frames (ORFs), organized into three functionally discrete regions: core biosynthesis, precursor supply, and regulation/resistance [2] [3]. Key genes were identified through targeted knockout studies coupled with HPLC-MS analysis of metabolic profiles, revealing essential biosynthetic components:

  • pumA, pumB, pumC: Encode nonribosomal peptide synthetase (NRPS) modules responsible for assembling the peptide backbone.
  • pumJ: Encodes a pseudouridine synthase catalytic subunit for nucleoside modification.
  • pumF, pumG: Enrich guanidine and malonyl-CoA precursor pools.
  • pumR: Pathway-specific regulator (Streptomyces antibiotic regulatory protein, SARP).

Table 1: Core Genes in the PUM Biosynthetic Cluster

GeneFunctionDomain Architecture (if NRPS)
pumAInitiation module (Glycine activation)A-PCP-C
pumBElongation module (Pseudouridine coupling)C-A-PCP-E
pumCTermination module (Chain release)C-A-PCP-Te
pumJPseudouridine synthaseN/A
pumRTranscriptional activatorN/A

Heterologous expression of the pum cluster in S. lividans confirmed its sufficiency for PUM production, while promoter-probe assays demonstrated cotranscription of pumA-J under inducing conditions [2].

Enzymatic Cascade in Nonribosomal Peptide Synthesis

PUM biosynthesis follows the canonical multiple carrier model of NRPS enzymology [1] [2]. The tripartite NRPS assembly line (PumA-PumB-PumC) incorporates three substrates: glycine, pseudouridine, and a modified malonyl-CoA derivative. Each module contains catalytic domains that execute substrate-specific activation, covalent tethering, and peptide bond formation:

  • Adenylation (A) Domain (PumA, PumB, PumC):
  • Selectively activates substrates using ATP to form aminoacyl-adenylates.
  • Specificity-conferring residues in A domains ensure glycine (PumA) and pseudouridine (PumB) incorporation [1] [2].
  • Peptidyl Carrier Protein (PCP) Domain:
  • Tethers activated substrates via a phosphopantetheinyl (PPant) arm.
  • Shuttles intermediates between catalytic domains [1] [3].
  • Condensation (C) Domain:
  • Catalyzes nucleophilic attack by the downstream substrate’s amino group on the upstream thioester, elongating the peptide chain.
  • The C domain in PumB exhibits strict selectivity for pseudouridine-modified substrates [2].
  • Epimerization (E) Domain (PumB):
  • Converts L-pseudouridine to the D-configuration, critical for bioactivity.
  • Thioesterase (Te) Domain (PumC):
  • Releases PUM via macrocyclization, forming a 14-membered lactone structure [2] [3].

Table 2: NRPS Module Functions in PUM Assembly

Module (Protein)DomainsSubstrateKey Function
Initiation (PumA)A-PCP-CGlycineActivates glycine; initiates chain
Elongation (PumB)C-A-PCP-ED/L-PseudouridineCouples pseudouridine; epimerizes
Termination (PumC)C-A-PCP-TeHydroxy-malonateReleases macrocycle

Role of Pseudouridine Synthase (PumJ) in Nucleoside Modification

The pseudouridine moiety in PUM derives from uridine-5'-monophosphate (UMP) via isomerization catalyzed by the standalone enzyme PumJ. This Mg²⁺-dependent pseudouridine synthase operates prior to NRPS assembly:

  • Substrate Recognition:
  • PumJ binds UMP via a conserved Rossmann-fold domain, positioning C5 of uracil near catalytic aspartate residues.
  • Catalytic Mechanism:
  • Uracil ring is rotated 180°, breaking the N1-glycosidic bond.
  • Asp102 (catalytic base) abstracts a proton from C5, enabling nucleophilic attack by the ribose's C1' on C5.
  • Reprotonation forms pseudouridine-5'-monophosphate (ΨMP) [2].

ΨMP is subsequently dephosphorylated and loaded onto PumB's PCP domain. Kinetic assays confirm PumJ’s Kₘ for UMP is 8.2 ± 0.7 μM, with optimal activity at pH 7.5–8.0. Deletion of pumJ abolishes PUM production, confirming its indispensability [2].

Regulatory Networks Governing Pathway Activation

PUM biosynthesis is governed by a hierarchical regulatory cascade integrating nutrient status, stress responses, and pathway-specific control:

  • Global Regulators:
  • glnR: Represses pum expression under nitrogen excess.
  • phoP: Activates transcription during phosphate limitation [3].

  • Pathway-Specific Regulator (PumR):

  • SARP-family activator binding to tandem promoters upstream of pumA.
  • Overexpression increases PUM yield 4.5-fold [2].

  • Feedback Inhibition:

  • PUM binds the pumR promoter at >50 μM, attenuating its own synthesis [2].

Environmental cues (e.g., carbon starvation) trigger ppGpp alarmone accumulation, which displaces the repressor DasR from the pum promoter, derepressing transcription [3].

Properties

Product Name

CID 71355289

Molecular Formula

Sn3U

Molecular Weight

594.2 g/mol

InChI

InChI=1S/3Sn.U

InChI Key

DLSXNOHFJPSZHS-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[U]

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